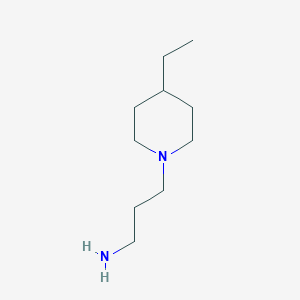

3-(4-Ethylpiperidin-1-yl)propan-1-amine

Description

Significance of Piperidine (B6355638) Derivatives in Contemporary Organic and Material Chemistry

The piperidine moiety, a six-membered heterocyclic amine, is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. nih.gov Its prevalence stems from its unique conformational properties and its ability to serve as a key pharmacophore, influencing the biological activity of a molecule. In contemporary organic chemistry, piperidine derivatives are indispensable building blocks for the synthesis of complex molecular architectures. nih.gov They are frequently employed in the construction of alkaloids, which exhibit a wide range of physiological effects.

Beyond the realm of medicinal chemistry, piperidine derivatives have found utility in materials science. Their basic nature and ability to be functionalized make them suitable for applications as catalysts, corrosion inhibitors, and components in the synthesis of polymers and dyes. For instance, N-formylpiperidine serves as a polar aprotic solvent, while sterically hindered piperidines like 2,2,6,6-tetramethylpiperidine (B32323) are utilized as non-nucleophilic bases in sensitive organic transformations. nih.gov The production of dipiperidinyl dithiuram tetrasulfide, an accelerator in the sulfur vulcanization of rubber, highlights the industrial relevance of piperidine chemistry. nih.gov

The following table provides an overview of the diverse applications of piperidine derivatives:

| Application Area | Examples of Piperidine Derivatives' Role |

| Pharmaceuticals | Core scaffold in analgesics, antipsychotics, antihistamines, and anticancer agents. |

| Agrochemicals | Utilized in the development of various pesticides and insecticides. |

| Organic Synthesis | Serve as catalysts, bases, solvents, and key chemical intermediates. nih.gov |

| Material Science | Components in rubber vulcanization, corrosion inhibitors, and dye synthesis. |

Overview of Propanamine Linker Systems in Amine-Containing Compound Design

The flexibility of the three-carbon chain allows for optimal spatial orientation of the connected functional groups, which can be critical for effective interaction with biological targets like receptors or enzymes. The terminal primary amine of the propanamine linker provides a reactive handle for further chemical modifications, enabling the attachment of various substituents to fine-tune the compound's properties. This adaptability makes the propanamine linker a valuable tool in drug discovery and development, particularly in the creation of libraries of compounds for screening.

Research Landscape for 3-(4-Ethylpiperidin-1-yl)propan-1-amine and Related Structural Analogues

Direct academic research specifically focused on this compound is not extensively documented in publicly available literature. Its presence is primarily noted in the catalogues of chemical suppliers, suggesting its availability as a building block for synthetic chemistry. However, the research landscape for structurally related analogues is rich and provides a strong basis for understanding the potential properties and applications of this specific compound.

The core structure of this compound combines the established piperidine scaffold with a propanamine linker and an ethyl substituent at the 4-position of the piperidine ring. Research on analogous compounds, where the ethyl group is replaced by other substituents or the piperidine ring is modified, offers valuable insights. For instance, studies on N-alkyl piperazine (B1678402) derivatives with propanamine side chains have explored their potential as CXCR4 antagonists. nih.gov Similarly, research into various substituted piperidines highlights their broad pharmacological potential. mdpi.com

The synthesis of such compounds generally involves established organic chemistry methodologies. A common approach is the reductive amination of a suitable ketone with an amine, or the nucleophilic substitution of an alkyl halide with a piperidine derivative. For example, 3-(piperazin-1-yl)propan-1-amine (B1266140) can be synthesized by the reaction of piperazine with 3-chloropropylamine.

The table below presents a comparison of this compound with some of its structural analogues found in the literature and chemical databases.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Target Compound |

| This compound | Not readily available | C10H22N2 | 170.30 | Target Compound |

| 3-(4-Methylpiperidin-1-yl)propan-1-amine | 6241-30-1 | C9H20N2 | 156.27 | Methyl group instead of ethyl group at the 4-position. scbt.com |

| 3-(Piperidin-1-yl)propan-1-amine | 3509-54-8 | C8H18N2 | 142.24 | No substitution at the 4-position of the piperidine ring. |

| 3-(4-Ethylpiperazin-1-yl)propan-1-amine | 4524-96-3 | C9H21N3 | 171.29 | Piperazine ring instead of a piperidine ring. nih.gov |

| N-Ethyl-3-(piperidin-4-yl)propan-1-amine | 1249070-02-7 | C10H22N2 | 170.30 | Propanamine attached at the 4-position and N-ethyl substitution. bldpharm.com |

This comparative analysis suggests that this compound is a viable candidate for exploration in various research areas, particularly in medicinal chemistry and materials science, building upon the extensive knowledge base of its structural relatives. The lack of specific research on this compound may also indicate an opportunity for novel investigations into its unique properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-ethylpiperidin-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-2-10-4-8-12(9-5-10)7-3-6-11/h10H,2-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPDDDRYILOSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Ethylpiperidin 1 Yl Propan 1 Amine and Analogues

Direct Synthetic Routes

Direct synthetic routes offer efficient ways to assemble the target molecule, often by forming key carbon-nitrogen and carbon-carbon bonds in a single or a few steps.

Reductive Amination Strategies for Piperidine (B6355638) and Alkyl Amine Moiety Integration

Reductive amination is a cornerstone of amine synthesis, providing a powerful method for the formation of carbon-nitrogen bonds. masterorganicchemistry.comlibretexts.org This reaction, also known as reductive alkylation, involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comresearchgate.net For the synthesis of 3-(4-ethylpiperidin-1-yl)propan-1-amine, this strategy can be employed by reacting 4-ethylpiperidine (B1265683) with a suitable three-carbon carbonyl compound containing a protected amine functionality.

A typical procedure involves the condensation of an aldehyde or ketone with an amine in the presence of a reducing agent. researchgate.net A variety of reducing agents can be used, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.com The choice of reducing agent can be critical for the success of the reaction, especially when dealing with sensitive functional groups. organic-chemistry.org For instance, sodium cyanoborohydride is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

The versatility of reductive amination allows for the synthesis of a wide range of substituted amines. masterorganicchemistry.com The reaction can be performed under mild conditions and tolerates a variety of functional groups. organic-chemistry.orgresearchgate.net

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reference |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN | Secondary/Tertiary Amine | masterorganicchemistry.com |

| Aldehyde/Ketone | Ammonia | NaBH₄ | Primary Amine | libretexts.org |

| Aldehyde/Ketone | Amine | α-picoline-borane | N-Alkyl Amine | organic-chemistry.org |

Mannich-Type Reactions in Propanamine Scaffold Construction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. adichemistry.comwikipedia.orgnih.gov This reaction is a powerful tool for carbon-carbon bond formation and the introduction of an aminomethyl group. oarjbp.comnih.gov In the context of synthesizing this compound analogues, a Mannich-type reaction could be envisioned to construct the propanamine backbone.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the amine and the aldehyde. adichemistry.comwikipedia.org The compound containing an active hydrogen then acts as a nucleophile, attacking the iminium ion to form the Mannich base, which is a β-amino carbonyl compound. adichemistry.comwikipedia.org The reaction is typically carried out under acidic or basic conditions. adichemistry.com

This methodology has been widely applied in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and natural products. nih.govoarjbp.com The structural diversity of the resulting Mannich bases can be achieved by varying the three components of the reaction. nih.gov

| Active Hydrogen Compound | Aldehyde | Amine | Product | Reference |

| Ketone | Formaldehyde | Secondary Amine | β-Amino Ketone | rsc.org |

| Indole | Formaldehyde | Piperazine (B1678402) derivative | 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole | oarjbp.com |

| Phenol | Aldehyde | Amine | Phenolic Mannich Base | nih.gov |

Alkene Cyclization Approaches to Substituted Piperidines

Alkene cyclization reactions provide a powerful strategy for the stereoselective synthesis of substituted piperidines. nih.gov These reactions involve the intramolecular cyclization of an alkene onto a tethered electrophile, often generated from an imine or a related species. The stereochemical outcome of the cyclization can often be controlled by the choice of catalyst and reaction conditions. nih.gov

For example, the carbonyl ene cyclization of aldehydes containing an alkene moiety, catalyzed by a Lewis acid like MeAlCl₂, can afford trans-substituted piperidines. nih.gov In contrast, Prins cyclization of similar substrates under Brønsted acid catalysis, such as with concentrated hydrochloric acid, can lead to the formation of cis-substituted piperidines. nih.gov This switch in diastereoselectivity highlights the ability to control the stereochemical outcome by tuning the reaction conditions.

Mechanistic studies suggest that these cyclizations can proceed through pathways with significant carbocationic character, where the stability of the intermediate carbocation influences the stereoselectivity. nih.gov

| Starting Material | Catalyst | Product Stereochemistry | Reference |

| Aldehyde with alkene | MeAlCl₂ | Trans | nih.gov |

| Aldehyde with alkene | Concentrated HCl | Cis | nih.gov |

Radical-Mediated Aminocyclization Techniques for Heterocycle Formation

Radical-mediated reactions offer an alternative approach to the construction of heterocyclic rings like piperidine. These reactions involve the generation of a radical species that then undergoes an intramolecular cyclization. One such method is the hypoiodite-mediated aminyl radical cyclization. nih.gov This technique has been successfully applied in the synthesis of complex natural products containing nitrogen heterocycles. nih.gov The key step involves the formation of an aminyl radical from a primary amine, which then cyclizes onto a suitable acceptor. nih.gov

Multi-Component Reactions for Amine-Piperidine Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govrug.nl These reactions are characterized by their atom economy, efficiency, and convergence. nih.gov

Several named MCRs, such as the Ugi and Passerini reactions, are widely used in the synthesis of diverse molecular scaffolds. nih.gov For the construction of amine-piperidine scaffolds, an MCR could be designed to bring together the necessary building blocks in a one-pot fashion. For instance, a four-component reaction could potentially combine a piperidine derivative, an aldehyde, an isocyanide, and a fourth component to rapidly assemble a complex molecule containing the desired this compound framework. The development of novel MCRs is an active area of research, offering opportunities for the discovery of new and efficient synthetic routes. rsc.orgresearchgate.net

Stereoselective Synthesis of Chiral Amine Derivatives

The synthesis of chiral amine derivatives, where a specific three-dimensional arrangement of atoms is desired, requires stereoselective methods. Asymmetric Mannich reactions, for example, can be used to create chiral β-amino carbonyl compounds, which are valuable precursors to chiral amines. kyoto-u.ac.jp These reactions often employ chiral catalysts or auxiliaries to control the stereochemical outcome.

For instance, the use of chiral N-tert-butanesulfinyl imines has proven effective in the stereocontrolled synthesis of substituted homotropanones, which contain a piperidine-like core. mdpi.com The sulfinyl group acts as a chiral auxiliary, directing the nucleophilic addition to the imine in a stereoselective manner. This approach has been utilized in the synthesis of natural products like (−)-adaline. mdpi.com

Another strategy involves the resolution of a racemic mixture of the desired amine. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as L-malic acid, followed by separation of the diastereomers and subsequent liberation of the enantiomerically pure amine. researchgate.net

| Method | Key Feature | Example Application | Reference |

| Asymmetric Mannich Reaction | Chiral catalyst or auxiliary | Synthesis of chiral β-amino aldehydes | kyoto-u.ac.jp |

| Chiral N-tert-butanesulfinyl imines | Stereodirecting sulfinyl group | Synthesis of (−)-adaline | mdpi.com |

| Racemic Resolution | Diastereomeric salt formation | Resolution of 1-(adamantan-1-yl)propan-1,2-diamine | researchgate.net |

Asymmetric Hydrogenation of Imines and Enamides for Chiral Amines

The asymmetric hydrogenation (AH) of unsaturated nitrogen-containing compounds like imines and enamides stands as one of the most direct and atom-economical methods for producing chiral amines. nih.govacs.org This "green" strategy is highly efficient, generating minimal waste, and is crucial for synthesizing enantiomerically enriched building blocks for more complex molecules, including piperidine derivatives. nih.govacs.org The process typically involves the use of a transition metal complexed with a chiral ligand, which facilitates the stereoselective addition of hydrogen across a C=N or C=C bond. doaj.org

Transition metals such as iridium, rhodium, and palladium are commonly employed as catalysts. dicp.ac.cn The success of the hydrogenation hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, influencing the facial selectivity of the hydrogenation. nih.gov For instance, iridium-based catalysts have been effectively used for the asymmetric hydrogenation of N-alkyl α-aryl furan-containing imines, yielding chiral amines with high enantiomeric excess (ee). acs.org Similarly, palladium catalysts paired with chiral bisphosphine ligands have shown excellent performance in the hydrogenation of both endocyclic and exocyclic enamines. dicp.ac.cn

The reaction's effectiveness can be influenced by several factors, including the electronic properties of the catalyst, the substrate structure, and the reaction conditions. acs.org For example, modifying the ligand with electron-withdrawing or electron-donating groups can tune the catalyst's reactivity and selectivity. acs.org

Below is a table summarizing representative findings in the asymmetric hydrogenation of imines and enamines for the synthesis of chiral amines, which are precursors or analogues to substituted piperidines.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |

| Ir/(S,S)-f-Binaphane | N-Alkyl Imines | α-Chiral Amines | Up to 90% |

| Pd/(S,S)-f-Binaphane | Cyclic Enesulfonamides | Chiral Cyclic Sultams | Excellent |

| Rh-based catalysts | Imines and Enamines | α-Chiral Amines | High |

This table presents generalized data based on findings for various substrates and catalysts in the field of asymmetric hydrogenation to produce chiral amines. acs.orgdicp.ac.cn

Chiral Auxiliary-Mediated Syntheses for Piperidine Derivatives

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in the synthesis of piperidine derivatives. In this approach, a chiral molecule (the auxiliary) is temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. This methodology is highly versatile, allowing for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. researchgate.net

Amino acids and their derivatives are particularly useful as chiral precursors or auxiliaries because they are readily available, often inexpensive, and homochiral. For example, phenylglycinol-derived oxazolopiperidone lactams serve as versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing natural products. researchgate.net These lactam intermediates allow for the controlled introduction of substituents onto the heterocyclic ring. researchgate.net

Another example involves the use of immobilized galactose as a chiral auxiliary in the solid-phase synthesis of didehydropiperidinones. This method utilizes an asymmetric domino Mannich–Michael condensation to form the piperidine derivatives, which are then cleaved from the polymeric support in high yield and diastereomeric purity. aminer.org

| Chiral Auxiliary Source | Synthetic Method | Target Structure | Key Feature |

| Phenylglycinol | Cyclocondensation | Oxazolopiperidone lactams | Access to enantiopure polysubstituted piperidines. researchgate.net |

| Immobilized Galactose | Domino Mannich-Michael Condensation | Didehydropiperidinones | Solid-phase synthesis with high diastereomeric ratio. aminer.org |

| Amino Acids | Various | Substituted Piperidines | Readily available and inexpensive chiral pool precursors. |

This table summarizes examples of chiral auxiliary-mediated approaches to synthesizing chiral piperidine precursors.

Enantioselective Cascade Cyclizations in Piperidine Chemistry

Enantioselective cascade cyclizations represent a highly efficient strategy for the synthesis of complex molecular architectures, including piperidine rings, from simple, often acyclic, starting materials. rsc.org These reactions, also known as domino or tandem reactions, involve a sequence of intramolecular bond-forming events that occur in a single pot, rapidly building molecular complexity and minimizing the need for purification of intermediates. rsc.orgnih.gov

One prominent example is the biomimetic tricyclization cascade used to access complex alkaloids containing piperidine rings. This type of reaction can be initiated by the deprotection of terminal amines in an acyclic precursor, which then spontaneously cyclize to form an enamine-iminium ion intermediate. The stereoselectivity of the subsequent cyclization steps is often controlled by a single pre-existing stereocenter in the starting material. rsc.org

Transition metal catalysts can also promote powerful cascade reactions. For instance, an iridium-catalyzed asymmetric polyene cyclization utilizes an allyl silane (B1218182) as a terminating group to control the cascade. rsc.org Another approach is the intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, which proceeds under redox-neutral conditions and can be used for a wide range of substrates. The use of a chiral P-O ligand provides high enantioselectivity. nih.gov These methods are powerful tools for constructing the core piperidine structure found in numerous bioactive compounds. rsc.orgnih.gov

| Cascade Reaction Type | Catalyst/Initiator | Key Intermediate | Resulting Structure |

| Biomimetic Tricyclization | Amine Deprotection | Enamine-iminium ion | Polycyclic Piperidine Alkaloids. rsc.org |

| Iridium-Catalyzed Polyene Cyclization | Iridium Complex | Chiral Cationic Species | Labdane Diterpenes |

| Intramolecular aza-Heck Cyclization | Palladium Catalyst with Chiral P-O Ligand | Alkenylcarbamate Complex | Chiral Piperidines. nih.gov |

This table highlights different types of enantioselective cascade reactions used in the synthesis of piperidine-containing molecules.

Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and provide a powerful means for constructing the carbon-nitrogen (C-N) bonds essential to the piperidine scaffold. acs.orgnih.gov These methods offer a direct and efficient alternative to classical methods, which often require harsh conditions. nih.gov A significant advancement in this area is the direct C-H amination, which is a step- and atom-economical approach that avoids the need for pre-functionalized starting materials like organohalides. acs.orgnih.gov

Catalysts based on rhodium, iridium, and cobalt have been extensively developed for C-H amination reactions. researchgate.net Organic azides are often used as the nitrogen source in these reactions, as they can function as both an amino group donor and an internal oxidant, releasing environmentally benign dinitrogen gas as the only byproduct. acs.orgnih.gov The general mechanism often involves three key stages: (i) chelation-assisted C-H bond cleavage to form a metallacycle, (ii) C-N bond formation via a metal-nitrenoid intermediate, and (iii) product release through protodemetalation, regenerating the catalyst. acs.orgnih.gov

These catalytic systems have been successfully applied to form C(sp²)-N bonds by reacting C-H bonds on aromatic rings with various azides. nih.gov Such strategies are crucial for synthesizing N-aryl piperidines or for attaching nitrogen-containing side chains to aromatic systems that may be part of a larger piperidine-containing molecule. The development of dearomatization reactions catalyzed by transition metals also provides an alternative to challenging C-N bond formation for creating sterically hindered piperidines. digitellinc.com

| Metal Catalyst | Nitrogen Source | C-H Bond Type | Key Advantage |

| Rhodium(III) | Sulfonyl, Aryl, Alkyl Azides | Aromatic C(sp²)-H | Mild conditions, high functional group tolerance. acs.orgnih.gov |

| Iridium(III) | Sulfonyl Azides | Primary C(sp³)-H | Enables amidation of aliphatic C-H bonds. nih.gov |

| Palladium(0/II) | Amines | (Hetero)aryl Halides | Well-established for C-N cross-coupling (e.g., Buchwald-Hartwig). acs.org |

| Cobalt(III) | Organic Azides | Aromatic C(sp²)-H | Cost-effective metal for C-H functionalization. researchgate.net |

This table summarizes various transition metal catalysts and their applications in C-N bond formation relevant to the synthesis of piperidine analogues.

Chemical Reactivity and Derivatization Studies of 3 4 Ethylpiperidin 1 Yl Propan 1 Amine Backbone

Reactions of the Piperidine (B6355638) Nitrogen

The tertiary amine incorporated within the 4-ethylpiperidine (B1265683) moiety is a nucleophilic and basic center. Its reactivity is primarily characterized by reactions at the nitrogen atom, including quaternization through alkylation and acylation, as well as more complex transformations involving the heterocyclic ring structure itself.

N-Alkylation and Acylation Reactions

The lone pair of electrons on the piperidine nitrogen allows it to act as a potent nucleophile, readily attacking electrophilic carbon atoms. This reactivity is the basis for N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the piperidine nitrogen with alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction proceeds via a standard SN2 mechanism. libretexts.org The reactivity of the alkyl halide is a critical factor, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. researchgate.net While studies specifically detailing the N-alkylation of 3-(4-Ethylpiperidin-1-yl)propan-1-amine are not prevalent, the reactivity can be inferred from studies on analogous N-alkylpiperidines. researchgate.netresearchgate.net For instance, the reaction of an N-alkylpiperidine with an alkyl halide like methyl iodide would be expected to proceed to the corresponding quaternary ammonium iodide.

These reactions are typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or DMF, often in the presence of a non-nucleophilic base to neutralize the acid formed if the starting amine were a secondary amine, though for a tertiary amine like the piperidine moiety in the target compound, it will directly form the salt. researchgate.net

N-Acylation of tertiary amines with acyl halides can lead to the formation of acylammonium salts. These intermediates can be highly reactive and may participate in subsequent reactions. However, stable acylammonium salts are less common than their quaternary alkylammonium counterparts. The reaction of the piperidine nitrogen with an acyl chloride, such as benzoyl chloride, would form a reactive N-acylpiperidinium intermediate.

Table 1: Representative N-Alkylation Reactions of Tertiary Amines This table presents data from analogous reactions to illustrate the expected outcomes.

| Tertiary Amine Substrate | Alkylating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| N-Ethylpiperidine | Methyl Iodide (CH₃I) | Acetonitrile | 1-Ethyl-1-methylpiperidinium iodide | researchgate.net |

| N-Methylpiperidine | Ethyl Bromide (CH₃CH₂Br) | DMF | 1-Ethyl-1-methylpiperidinium bromide | researchgate.net |

| Triethylamine | Benzyl Bromide (C₆H₅CH₂Br) | Acetone | Benzyltriethylammonium bromide | General Knowledge |

Ring-Opening and Ring-Expansion Reactions of Piperidine Moiety

The piperidine ring is a saturated heterocycle and is generally stable. Ring-opening and ring-expansion reactions are not spontaneous and typically require specific reagents or structural features that facilitate such transformations.

Ring-Opening Reactions of simple N-alkylpiperidines are challenging and often proceed under harsh conditions or via specialized mechanisms. One classical method is the von Braun reaction, which involves reacting a tertiary amine with cyanogen (B1215507) bromide (BrCN) to yield a cyanamide (B42294) and an alkyl bromide, effectively cleaving one of the N-C bonds of the ring. Another pathway involves the formation of a bicyclic aziridinium (B1262131) ion from a precursor, which can then be opened by a nucleophile. frontiersin.org For a compound like this compound, a fragmentation pathway could be initiated under mass spectrometry conditions, where protonation and subsequent bond cleavage can lead to ring-opened fragments. researchgate.net However, preparative ring-opening would likely require conversion of the piperidine nitrogen into a better leaving group or the use of radical-based methods.

Ring-Expansion Reactions can transform a six-membered piperidine ring into a seven-membered azepane ring. These reactions are often multi-step processes. A common strategy involves the formation of a reactive intermediate, such as a carbene or a nitrene, adjacent to the ring, which can then insert into a C-C or C-H bond of the ring. Another approach is a rearrangement reaction, such as the Tiffeneau-Demjanov rearrangement, adapted for nitrogen-containing rings. These methods often begin with functionalization of the carbon atoms of the piperidine ring rather than a direct reaction at the nitrogen. nuph.edu.ua For the specific backbone of this compound, direct ring-expansion without prior modification is not a mechanistically favored process.

Reactions of the Primary Amine Group

The primary amine (-NH₂) at the end of the propyl chain is a versatile functional group, capable of acting as a nucleophile and a base. Its reactivity is central to many derivatization strategies.

Amine Condensation and Imine Formation

Primary amines react with carbonyl compounds, such as aldehydes and ketones, in a condensation reaction to form imines, also known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration of the carbinolamine yields the C=N double bond of the imine. wikipedia.org

The reaction is reversible, and the formation of the imine is often driven to completion by removing the water formed during the reaction, for example, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org The primary amine of this compound would readily react with various aldehydes and ketones to produce a wide range of imine derivatives.

Table 2: Examples of Imine Formation from Primary Amines This table illustrates the general reaction between primary amines and carbonyl compounds.

| Primary Amine | Carbonyl Compound | Conditions | Imine Product | Reference |

|---|---|---|---|---|

| Propylamine | Benzaldehyde | Acid catalyst, heat | N-Benzylidenepropan-1-amine | wikipedia.org |

| Aniline | Acetone | Molecular Sieves | N-(Propan-2-ylidene)aniline | General Knowledge |

| 3-(Piperidin-1-yl)propan-1-amine | Cyclohexanone | Toluene, reflux | 1-Cyclohexylidene-3-(piperidin-1-yl)propan-1-amine | solubilityofthings.com |

Nucleophilic Substitution Reactions

The primary amine group is an excellent nucleophile and can participate in SN2 reactions with alkyl halides. libretexts.org This reaction leads to the formation of secondary amines, which can then undergo further alkylation to form tertiary amines and even quaternary ammonium salts if an excess of the alkylating agent is used. msu.edu

To achieve selective mono-alkylation and form a secondary amine, reaction conditions must be carefully controlled, often by using a large excess of the primary amine relative to the alkyl halide. Alternatively, reductive amination provides a more controlled method for synthesizing secondary or tertiary amines. The reaction of this compound with one equivalent of an alkyl halide like ethyl bromide would be expected to yield the corresponding N-ethyl secondary amine.

Aza-Michael Addition Reactions

The primary amine can act as a nucleophile in a conjugate addition reaction with α,β-unsaturated carbonyl compounds, a process known as the aza-Michael addition. researchgate.nettandfonline.com This reaction is a powerful tool for C-N bond formation. The nucleophilic amine attacks the β-carbon of the electron-deficient alkene, leading to the formation of a β-amino carbonyl compound.

This reaction can often be performed under mild conditions, sometimes without a catalyst, by simply mixing the amine and the activated alkene. researchgate.net Various catalysts, including Lewis acids and bases, can be employed to accelerate the reaction. tandfonline.com The primary amine of this compound would be expected to add efficiently to Michael acceptors like methyl acrylate (B77674) or acrylonitrile. nih.gov

Table 3: Aza-Michael Addition with Primary Amines This table provides examples of the conjugate addition of primary amines to activated alkenes.

| Primary Amine | Michael Acceptor | Conditions | Adduct Product | Reference |

|---|---|---|---|---|

| Benzylamine | Methyl Acrylate | Neat, room temp. | Methyl 3-(benzylamino)propanoate | researchgate.net |

| Aniline | Acrylonitrile | Catalyst (e.g., CAN) | 3-Anilinopropanenitrile | tandfonline.com |

| Ethanolamine | Itaconic Acid | Aqueous, room temp. | N-(2-hydroxyethyl)-2-pyrrolidone-5-acetic acid (after cyclization) | nih.gov |

Derivatization Strategies for Enhanced Functionality or Analytical Detection

Chemical derivatization involves the transformation of a compound into a product with a more favorable structure for a specific application. nih.gov For this compound, these strategies are primarily focused on the reactive primary amine to introduce new functionalities that can alter its biological activity or improve its analytical characteristics for spectroscopic and spatial analysis.

To investigate structure-activity relationships (SAR), the primary amine of the this compound backbone can be systematically modified to introduce a wide array of functional groups. These modifications allow researchers to probe the impact of steric bulk, electronics, and hydrogen bonding potential on the molecule's interaction with biological targets. drugdesign.org The primary amine group can act as both a hydrogen bond donor and acceptor, and simple chemical alterations can be used to test the importance of these interactions. drugdesign.org

Common derivatization reactions targeting the primary amine include:

Amide Formation: Acylation with various carboxylic acid derivatives (e.g., acid chlorides, anhydrides) is a robust method to introduce diverse substituents. This can range from simple alkyl chains to complex aromatic and heterocyclic moieties, allowing for a fine-tuning of properties like lipophilicity and polarity.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides. This functional group is a strong hydrogen bond acceptor and can significantly alter the electronic and conformational properties of the parent molecule.

Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates produces urea or thiourea derivatives, respectively. These groups introduce additional hydrogen bond donors and acceptors, providing another layer of structural diversity for SAR studies.

These derivatization strategies enable the creation of a library of analogs to systematically explore the chemical space around the core structure.

| Reaction Type | Reagent Class | Derivative Functional Group | Purpose in Structure-Reactivity Studies |

|---|---|---|---|

| Acylation | Acid Chlorides (R-COCl) | Amide | Modulate lipophilicity, steric bulk, and hydrogen bonding; introduce aromatic or heterocyclic systems. |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | Introduce strong hydrogen bond acceptors and electronically distinct groups. |

| Urea Formation | Isocyanates (R-NCO) | Urea | Introduce additional hydrogen bond donors and acceptors to probe specific molecular interactions. |

| Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine | Explore the effect of increasing substitution on the nitrogen atom and altering basicity. drugdesign.org |

Derivatization is a powerful tool to overcome challenges in spectroscopic analysis, such as low sensitivity or poor ionization. researchgate.netacs.org By tagging the this compound molecule with specific chemical groups, its detection and characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be significantly improved.

For NMR Analysis: To enhance NMR sensitivity, fluorinated reagents are often employed. The reaction of the primary amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) introduces a trifluoromethyl (-CF₃) group. researchgate.net The ¹⁹F nucleus is highly sensitive in NMR and typically has no background signal in biological samples, allowing for clear detection and quantification even at low concentrations. researchgate.net

For Mass Spectrometry (MS) Analysis: In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency, improve chromatographic separation, and increase detection sensitivity. acs.orgnih.gov Reagents are chosen to attach a moiety that is either permanently charged or readily ionizable.

Benzoyl chloride reacts with the primary amine to form a more hydrophobic benzamide (B126) derivative, which can improve retention in reversed-phase chromatography and provide predictable fragmentation patterns in MS/MS analysis. acs.orgresearchgate.net

6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a well-established reagent that tags primary amines, enhancing their detectability for targeted LC-MS analysis. nih.gov

Fluorescent labeling reagents , such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), can be used for pre-column derivatization. nih.gov The resulting derivatives can be detected with high sensitivity by HPLC with fluorescence detection and subsequently identified by online MS. nih.gov

| Analytical Technique | Derivatizing Reagent | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| ¹⁹F NMR | Trifluoroacetic Anhydride (TFAA) | Trifluoroacetamide | Introduces a highly sensitive ¹⁹F NMR probe for background-free detection and quantification. researchgate.net |

| LC-MS | Benzoyl Chloride | Benzamide | Improves chromatographic retention and provides characteristic mass fragments. acs.org |

| LC-MS | 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) | AQC-Urea Derivative | Enhances ionization efficiency and sensitivity for targeted analysis. nih.gov |

| HPLC-Fluorescence/MS | PPIA with EDC catalyst | PPIA-Amide Derivative | Provides high-sensitivity fluorescence detection and enables online MS identification. nih.gov |

Mass Spectrometry Imaging (MSI) is a technique that maps the spatial distribution of molecules directly within tissue sections. nih.gov However, the detection of small molecules like this compound can be challenging due to low abundance or poor ionization efficiency. On-tissue chemical derivatization (OTCD) is an innovative approach that addresses this limitation by chemically modifying the target analyte directly on the tissue slide to enhance its MS signal. nih.govresearchgate.netresearchgate.net

For primary amine-containing compounds, OTCD reagents are designed to react specifically with the -NH₂ group and attach a permanently charged "tag." This chemical tagging boosts the ionization efficiency, making the molecule readily detectable by techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. nih.govresearchgate.net This allows for the visualization of the compound's precise location within the tissue architecture. core.ac.uk

Key OTCD reagents for primary amines include:

2,4-Diphenylpyranylium (DPP) salts: These reagents react specifically with primary amines to form stable, permanently cationic N-aryl pyridinium (B92312) derivatives. nih.gov This permanent positive charge dramatically increases the signal intensity in positive-ion mode MALDI-MSI.

p-N,N,N-trimethylammonioanilyl N-hydroxysuccinimidyl carbamate iodide (TAHS): This reagent also introduces a permanent cationic charge by forming a ureide bond with the primary amine, significantly aiding ionization and detection. nih.govresearchgate.net

The OTCD workflow typically involves applying the derivatizing reagent solution onto the tissue section, allowing for a reaction period, and then applying the MALDI matrix before analysis. This powerful approach enables the spatial mapping of otherwise undetectable amine-containing compounds in biological tissues. nih.govnih.gov

| OTCD Reagent | Reactive Group Targeted | Derivative Formed | Advantage for Spatial Analysis |

|---|---|---|---|

| 2,4-Diphenylpyranylium (DPP) tetrafluoroborate | Primary Amine | N-Aryl Pyridinium Cation | Adds a permanent positive charge, significantly enhancing signal for MALDI-MSI. nih.gov |

| TAHS | Primary Amine | Ureide bond with a quaternary ammonium moiety | Introduces a permanent cationic charge, improving ionization efficiency and detection sensitivity. nih.govresearchgate.net |

Advanced Analytical Characterization of 3 4 Ethylpiperidin 1 Yl Propan 1 Amine Structures

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity and performing quantitative analysis of non-volatile compounds like 3-(4-Ethylpiperidin-1-yl)propan-1-amine. chromatographyonline.com

Method Development: A typical HPLC method for this compound would utilize reverse-phase chromatography. researchgate.net

Stationary Phase: A C18 (octadecylsilyl) bonded silica (B1680970) column is commonly used, offering good retention for moderately polar compounds.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is employed. Since amines can exhibit poor peak shape due to interaction with residual silanols on the column, the mobile phase pH is often adjusted to be basic (e.g., pH 8-10) to keep the amine in its neutral form, or an acidic buffer with an ion-pairing agent is used. researchgate.net

Detection: As the compound lacks a UV chromophore, standard UV detection is not effective. Alternative detection methods are necessary, such as:

Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity. epa.gov

Evaporative Light Scattering Detection (ELSD): A universal detector for non-volatile analytes.

Charged Aerosol Detection (CAD): Another universal detection method offering near-uniform response.

Derivatization: The amine can be reacted with a UV-absorbing agent (pre- or post-column) to enable UV detection. chromatographyonline.com

Method Validation: Once developed, the HPLC method must be validated according to established guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). epa.gov This process confirms that the method can reliably and accurately determine the purity of this compound.

Gas Chromatography (GC) for Volatile Components and Residual Solvents Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. ccsknowledge.com For the analysis of this compound, GC is particularly crucial for identifying and quantifying volatile organic impurities and residual solvents that may be present from its synthesis. shimadzu.com The presence of such solvents is strictly monitored in pharmaceutical contexts to ensure the safety and stability of the final product. labsolution.pl

The analysis of amines like this compound by GC can be challenging due to the polar and active nature of the amine functional groups. labrulez.com These groups can interact strongly with the stationary phases of the GC column, leading to poor peak shape (tailing) and potential adsorption, which can affect the accuracy of quantification. labrulez.com To overcome these issues, specialized columns with basic deactivation or the use of a base-deactivated inlet liner are often employed. Another approach involves the derivatization of the amine groups to make them less polar, although this adds complexity to the sample preparation process. ut.ac.ir

For the specific task of analyzing residual solvents, static headspace gas chromatography (HS-GC) is the preferred method. chromatographyonline.comresearchgate.net In this technique, the sample of this compound is placed in a sealed vial and heated, allowing volatile solvents to partition into the gas phase (headspace) above the sample. A sample of this gas is then injected into the GC system. This approach prevents the non-volatile components of the sample from contaminating the GC system and provides a very clean and robust method for solvent quantification. chromatographyonline.com A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds, while a mass spectrometer (MS) can be used for definitive identification of unknown volatiles. researchgate.netnih.gov

A typical HS-GC-FID method for analyzing residual solvents in a batch of this compound would involve dissolving the sample in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) or N-Methyl-2-pyrrolidone (NMP). The conditions would be optimized to ensure good separation and detection of common synthesis solvents.

The following table represents a hypothetical analysis of a production batch, detailing the GC conditions and the findings for common residual solvents.

Table 1: Hypothetical GC Parameters and Results for Residual Solvent Analysis

| Parameter | Value |

| Instrumentation | Agilent 6890 GC with G1888 Headspace Sampler and FID |

| Column | DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent G43 phase chromatographyonline.com |

| Carrier Gas | Helium or Nitrogen, 1.5 mL/min chromatographyonline.com |

| Oven Program | Initial 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min |

| Injector Temperature | 250°C |

| Detector Temperature | 300°C |

| Headspace Vial Temp. | 80°C |

| Headspace Loop Temp. | 90°C |

| Headspace Transfer Line | 100°C |

| Equilibration Time | 30 minutes |

Table 2: Hypothetical Quantification of Residual Solvents

| Solvent Detected | Retention Time (min) | Concentration (ppm) | ICH Limit (ppm) | Status |

| Methanol | 3.5 | 150 | 3000 (Class 3) | Pass |

| Acetone | 4.2 | 200 | 5000 (Class 3) | Pass |

| Dichloromethane | 5.8 | 25 | 600 (Class 2) | Pass |

| Tetrahydrofuran (THF) | 6.5 | 40 | 720 (Class 2) | Pass |

| Toluene | 8.9 | 10 | 890 (Class 2) | Pass |

These results would indicate that the analyzed batch of this compound meets the typical purity requirements with respect to residual solvents as defined by the International Council for Harmonisation (ICH) guidelines. shimadzu.com

X-ray Crystallography for Solid-State Structure Elucidation

The process involves growing a high-quality single crystal of the compound, which can be a significant challenge. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The resulting diffraction data is then processed using complex mathematical algorithms (Fourier transforms) to generate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule.

While no public crystal structure data for this compound is currently available, a hypothetical crystallographic analysis of its hydrochloride salt (C₁₁H₂₅N₂⁺·Cl⁻) would be expected to yield detailed structural parameters. Such an analysis would confirm the protonation site (likely the more basic piperidine (B6355638) nitrogen or the primary amine, depending on conditions) and reveal the conformation of the ethyl and propyl groups.

The piperidine ring would likely adopt a stable chair conformation, with the ethyl group and the propanamine substituent in equatorial positions to minimize steric hindrance. The crystal packing would be dominated by hydrogen bonding interactions involving the protonated amine(s) and the chloride counter-ion, creating a stable three-dimensional lattice.

The following table presents hypothetical crystallographic data that could be expected from such an analysis.

Table 3: Hypothetical Crystallographic Data for this compound Hydrochloride

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₂₅N₂Cl |

| Formula Weight | 220.79 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.125 |

| b (Å) | 8.543 |

| c (Å) | 15.321 |

| α (°) | 90 |

| β (°) | 105.6 |

| γ (°) | 90 |

| Volume (ų) | 1275.4 |

| Z (molecules/cell) | 4 |

| Calculated Density | 1.15 g/cm³ |

| R-factor | 0.045 |

This level of detailed structural information is invaluable for understanding the physicochemical properties of the compound, aiding in polymorph screening, and ensuring consistency in solid-form manufacturing.

Theoretical and Computational Chemistry Investigations of 3 4 Ethylpiperidin 1 Yl Propan 1 Amine

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic properties and geometric structure of a molecule at the atomic level. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its simplified forms) to derive molecular properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is often employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For 3-(4-Ethylpiperidin-1-yl)propan-1-amine, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first establish the molecule's lowest energy conformation. This process involves iterative calculations to find the geometry where the forces on each atom are minimized.

The resulting data would resemble the hypothetical values presented in the table below, providing a precise geometric description of the molecule.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Lengths | C-C (piperidine ring) | ~1.53 Å |

| C-N (piperidine ring) | ~1.47 Å | |

| C-C (propyl chain) | ~1.54 Å | |

| C-N (propyl chain) | ~1.46 Å | |

| Bond Angles | C-N-C (piperidine ring) | ~112° |

| N-C-C (propyl chain) | ~110° | |

| Dihedral Angles | C-C-N-C (propyl-piperidine link) | ~178° (anti-periplanar) |

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. For this compound, the nitrogen atoms' lone pairs would significantly contribute to the HOMO, making them the primary sites for electrophilic attack. The LUMO would likely be distributed across the C-H and C-N antibonding orbitals.

Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | -6.20 | Indicates electron-donating ability |

| ELUMO | 0.55 | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 6.75 | Correlates with chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

For this compound, an MEP map would show distinct red areas around the two nitrogen atoms due to their lone pairs of electrons, identifying them as the primary sites for protonation and interaction with electrophiles. The hydrogen atoms of the primary amine group and those on the carbon atoms would exhibit a bluish tint, indicating their positive potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

In this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen atoms (donors) and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds (acceptors). This intramolecular charge transfer leads to hyperconjugation, which stabilizes the molecular structure.

Hypothetical NBO Analysis: Key Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N, piperidine) | σ* (C-C, ring) | ~3.5 | Hyperconjugation |

| LP (N, amine) | σ* (C-H, propyl) | ~2.8 | Hyperconjugation |

| σ (C-H) | σ* (C-N) | ~1.5 | Hyperconjugation |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical studies are excellent for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with a solvent. An MD simulation would model the movement of the atoms in this compound by solving Newton's equations of motion.

Supramolecular Interactions and Crystal Packing Analysis

Should a crystalline form of this compound be synthesized and analyzed via X-ray crystallography, a crystal packing analysis would reveal how individual molecules arrange themselves in the solid state. This analysis identifies the key intermolecular forces, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, that govern the crystal lattice's structure and stability.

For this molecule, the primary amine group (-NH₂) is a strong hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. It is highly probable that the crystal structure would be dominated by a network of N-H···N hydrogen bonds, linking the molecules into chains or more complex three-dimensional architectures. The ethyl and propyl groups would participate in weaker van der Waals interactions, filling the space between the more polar regions.

Analysis of Hydrogen Bonding Networks

The molecular structure of this compound possesses key functional groups capable of participating in hydrogen bonding: a primary amine (-NH2) group and a tertiary amine within the piperidine (B6355638) ring. The primary amine group is a potent hydrogen bond donor, while the nitrogen atom of this group and the tertiary nitrogen of the piperidine ring can act as hydrogen bond acceptors.

In the solid state, it is anticipated that the primary amine groups would be the principal drivers of the hydrogen bonding network. Molecules of this compound are likely to form intermolecular N-H···N hydrogen bonds, creating chains or more complex three-dimensional networks. One of the hydrogen atoms of the primary amine on one molecule would likely interact with the nitrogen atom of the primary amine of a neighboring molecule. It is also conceivable, though perhaps less probable due to steric hindrance, for the tertiary nitrogen of the piperidine ring to act as a hydrogen bond acceptor.

Below is a hypothetical data table illustrating the potential hydrogen bonding parameters for this compound, based on computational models of similar structures.

| Donor (D) - H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H (amine) | N (amine) | 1.01 | 2.10 | 3.11 | 170 |

| N-H (amine) | N (piperidine) | 1.01 | 2.25 | 3.26 | 165 |

Note: This data is illustrative and based on theoretical calculations and observations from structurally related compounds.

The formation of these hydrogen bonds would significantly influence the melting point, solubility, and other physicochemical properties of the compound. The strength and directionality of these bonds dictate the primary supramolecular synthons, which are the fundamental building blocks of the crystal structure.

Weak Interactions and Their Role in Solid-State Architecture

Beyond the dominant hydrogen bonds, a variety of weaker intermolecular interactions are expected to play a significant role in the solid-state architecture of this compound. These interactions, while individually less energetic than classical hydrogen bonds, collectively contribute to the stability of the crystal packing.

Furthermore, the presence of numerous C-H bonds provides the potential for weak C-H···N and C-H···π interactions. The nitrogen atoms of the amine and piperidine groups can act as weak acceptors for hydrogen atoms from the aliphatic chains of neighboring molecules. While there are no aromatic rings in this specific molecule to participate in C-H···π interactions, this type of interaction is common in other substituted piperidine derivatives containing aromatic moieties and highlights the diverse range of weak forces that can be present in similar systems.

A theoretical breakdown of the contributions of various intermolecular contacts to the crystal packing of this compound is presented in the table below.

| Interaction Type | Contributing Atoms | Expected Contribution to Crystal Packing |

| N-H···N Hydrogen Bonds | Amine N-H and Amine/Piperidine N | Major |

| Van der Waals Forces | All atoms, particularly aliphatic chains | Significant |

| C-H···N Weak Bonds | Aliphatic C-H and Amine/Piperidine N | Minor but significant |

Note: This data is illustrative and based on computational analysis of analogous molecular crystals.

Future Directions in Research on 3 4 Ethylpiperidin 1 Yl Propan 1 Amine Analogues

Exploration of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of 3-(4-Ethylpiperidin-1-yl)propan-1-amine analogues is moving towards greener and more efficient protocols. Future research will likely prioritize the development of methodologies that align with the principles of green chemistry, focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources. rsc.orgrsc.orgbenthamdirect.combenthamscience.com

Key areas of exploration include:

Biocatalysis: The use of enzymes, such as transaminases and imine reductases, offers a highly selective and sustainable route to chiral amines under mild reaction conditions. mdpi.comresearchgate.netfrontiersin.orghims-biocat.eunih.gov Future work will focus on discovering and engineering novel enzymes with tailored substrate specificity for the synthesis of complex piperidine (B6355638) analogues. This approach avoids the use of heavy metal catalysts and often proceeds with high enantioselectivity. frontiersin.org

Flow Chemistry: Continuous flow synthesis presents a scalable and safer alternative to traditional batch processing. acs.orgorganic-chemistry.org Research into flow microreactors for the synthesis of piperidine derivatives has demonstrated improved reaction control, higher yields, and reduced reaction times. nih.govresearchgate.netbeilstein-journals.org Future efforts will aim to develop multi-step continuous flow processes for the entire synthetic sequence of these analogues.

One-Pot and Multicomponent Reactions (MCRs): Combining multiple synthetic steps into a single operation significantly improves efficiency by reducing the need for intermediate purification steps, thereby saving time, solvents, and resources. mdpi.comtandfonline.comsemanticscholar.orgresearchgate.net The design of novel MCRs for constructing highly functionalized piperidine scaffolds will be a significant area of future research. tandfonline.com

Green Catalysis: The development of catalysts based on earth-abundant metals or even metal-free organocatalysts is a crucial aspect of sustainable synthesis. nih.govnih.govacs.orgresearchgate.net These catalysts offer a less toxic and more cost-effective alternative to traditional precious metal catalysts.

Table 1: Comparison of Emerging Synthetic Methodologies

| Methodology | Key Advantages | Future Research Focus |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild conditions, renewable catalysts. mdpi.comfrontiersin.org | Enzyme discovery and engineering for specific substrates. |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control, rapid optimization. acs.orgnih.gov | Development of integrated multi-step flow syntheses. |

| One-Pot Reactions | Increased efficiency, reduced waste, improved atom economy. mdpi.comtandfonline.com | Design of novel tandem and multicomponent reactions. |

| Green Catalysis | Lower cost, reduced toxicity, increased sustainability. nih.govacs.org | Exploration of earth-abundant metal catalysts and organocatalysts. |

Development of Advanced In-Situ and Real-Time Analytical Techniques

To optimize the novel synthetic methods described above, a deeper understanding of reaction kinetics, mechanisms, and impurity profiles is essential. Process Analytical Technology (PAT) offers powerful tools for achieving this through real-time, in-situ monitoring of chemical reactions. chemrxiv.org

Future research will likely incorporate the following advanced techniques:

In-Situ Spectroscopy: Techniques such as Raman and infrared (IR) spectroscopy, as well as Nuclear Magnetic Resonance (NMR), allow for the continuous monitoring of reactant consumption and product formation without the need for sampling. nih.govjove.com This provides invaluable data for kinetic modeling and reaction optimization. researchgate.net

Real-Time Mass Spectrometry: The ability to monitor reaction intermediates and byproducts in real-time can elucidate complex reaction mechanisms. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be coupled directly to reaction vessels.

Automated Flow Systems: The integration of PAT with continuous flow reactors enables high-throughput experimentation and automated reaction optimization. researchgate.net This combination allows for the rapid screening of reaction conditions to identify optimal parameters for yield and selectivity.

Table 2: Advanced Analytical Techniques for Reaction Monitoring

| Technique | Information Gained | Application in Synthesis |

|---|---|---|

| In-Situ Raman Spectroscopy | Real-time concentration of reactants and products, reaction kinetics. nih.gov | Optimization of reaction time, temperature, and catalyst loading. |

| In-Situ NMR Spectroscopy | Structural information on intermediates, reaction pathways. | Mechanistic elucidation and byproduct identification. |

| Real-Time Mass Spectrometry | Detection of transient species and reaction intermediates. | Understanding complex reaction networks. |

Deepening Computational Understanding of Reaction Mechanisms and Intermolecular Interactions

Computational chemistry has become an indispensable tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experimentation alone. Future research on this compound analogues will increasingly rely on computational modeling to guide synthetic efforts and predict molecular properties.

Key computational approaches for future studies include:

Density Functional Theory (DFT): DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.netacs.orgmdpi.com This information is crucial for understanding reaction mechanisms and designing more efficient catalysts. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecules, allowing researchers to study conformational preferences and intermolecular interactions in solution or within a biological environment. researchgate.netresearchgate.net This is particularly important for understanding how these analogues interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural features of molecules with their chemical or biological activity. tandfonline.comnih.govtandfonline.com By developing robust QSAR models for this class of compounds, researchers can predict the properties of new, unsynthesized analogues, thereby prioritizing synthetic targets. researchgate.netmdpi.com

Table 3: Computational Methods in Analogue Research

| Method | Primary Application | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism and electronic structure analysis. researchgate.netmdpi.com | Rational catalyst design and prediction of reactivity. |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions. researchgate.net | Understanding of conformational dynamics and binding modes. |

| QSAR | Prediction of properties and biological activity. tandfonline.comtandfonline.com | Prioritization of synthetic targets and rational drug design. |

Expansion into New Niche Chemical Science Applications

While many piperidine derivatives have established roles in medicinal chemistry, future research will explore the potential of this compound analogues in other areas of chemical science. The unique structural and electronic properties of these compounds make them attractive candidates for a range of niche applications.

Potential new research directions include:

Organocatalysis: The amine functionalities within these molecules could be exploited for their catalytic activity. Research could focus on designing analogues that can act as chiral catalysts or bases in asymmetric synthesis. nih.govresearchgate.net

Materials Science: The incorporation of these functionalized piperidine units into polymers or other materials could impart specific properties, such as altered solubility, thermal stability, or binding capabilities. Their potential use as building blocks for functional materials is an underexplored area.

Chemical Probes: Analogues could be designed as molecular probes to study biological systems. By attaching fluorescent tags or other reporter groups, these molecules could be used to visualize specific cellular processes or protein interactions.

By pursuing these future directions, the scientific community can unlock the full potential of this compound analogues, leading to more sustainable chemical processes, a deeper fundamental understanding of their properties, and the discovery of novel applications.

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-(4-Ethylpiperidin-1-yl)propan-1-amine?

Answer:

The synthesis typically involves multi-step reactions starting from protected precursors. For example, a dibenzyl-protected intermediate (e.g., -dibenzyl-4-(4-ethylpiperidin-1-yl)cyclohexan-1-amine) undergoes catalytic hydrogenation or acidic deprotection to yield the primary amine. Subsequent coupling with halogenated intermediates (e.g., chloro-substituted pyrazino-pyrrolo-pyrimidinones) in polar solvents like ethanol at elevated temperatures (e.g., 140°C) facilitates the formation of the target compound. Purification via preparative TLC or column chromatography ensures product integrity .

Basic: Which spectroscopic methods are most reliable for characterizing this compound and its derivatives?

Answer:

- Mass Spectrometry (MS): ESI+ mode confirms molecular weight (e.g., 198 [M + H] for intermediates) .

- NMR: Chemical shifts (e.g., δ 8.60 ppm for aromatic protons, δ 2.33–1.79 ppm for piperidine and cyclohexyl protons) validate structural motifs and stereochemistry .

- HPLC/Prep-TLC: Ensures purity and resolves diastereomers when chiral centers are present .

Advanced: How can researchers optimize reaction yields for sterically hindered intermediates in the synthesis of this compound?

Answer:

- Solvent Selection: High-boiling solvents (e.g., 95% ethanol) improve solubility and reaction kinetics at elevated temperatures (140°C) .

- Catalytic Additives: Triethylamine (TEA) or cesium carbonate mitigates steric hindrance by deprotonating intermediates, enhancing nucleophilic coupling efficiency .

- Microwave-Assisted Synthesis: Reduces reaction time and improves yields for thermally sensitive steps .

Advanced: How do structural modifications to the piperidine ring (e.g., ethyl vs. cyclopropylmethyl substituents) influence biological activity?

Answer:

- Substituent Bulk: Ethyl groups enhance lipophilicity, potentially improving blood-brain barrier penetration compared to cyclopropylmethyl derivatives, which may reduce off-target interactions .

- SAR Studies: Comparative bioassays (e.g., receptor binding or enzyme inhibition) using analogs like 3-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine (m/z 238 [M + H]) can quantify substituent effects on potency .

Advanced: How should researchers address contradictions between in vitro and in vivo bioactivity data for this compound?

Answer:

- Pharmacokinetic Profiling: Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to identify discrepancies .

- Metabolite Identification: LC-MS/MS analysis detects active or inhibitory metabolites that may explain in vivo efficacy .

- Dose-Response Studies: In vivo efficacy may require higher doses due to first-pass metabolism or tissue distribution limitations .

Advanced: What computational strategies are recommended to predict target interactions of this compound?

Answer:

- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite predicts binding poses to receptors (e.g., GPCRs or kinases) using crystal structures (PDB) .

- MD Simulations: GROMACS or AMBER evaluates binding stability and conformational dynamics over nanosecond timescales .

- QSAR Modeling: Correlates substituent electronic properties (Hammett constants) with activity to guide analog design .

Basic: What safety protocols are critical during the synthesis of air-sensitive intermediates?

Answer:

- Inert Atmosphere: Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., catalytic hydrogenation) .

- PPE: Acid-resistant gloves, face shields, and fume hoods mitigate exposure to volatile amines or solvents .

- Waste Management: Neutralize acidic/basic residues before disposal and segregate halogenated waste .

Advanced: How can chiral resolution challenges be addressed for enantiomerically pure derivatives?

Answer:

- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane/isopropanol gradients .

- Asymmetric Synthesis: Chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen epoxidation) ensures stereochemical control .

- X-ray Crystallography: SHELXL refines crystal structures to confirm absolute configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.